molecular formula C21H25N3O2S B3011808 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide CAS No. 392320-89-7

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide

Cat. No.: B3011808
CAS No.: 392320-89-7
M. Wt: 383.51
InChI Key: MOPJKRVENKYEDC-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide is a hybrid compound combining an adamantane moiety, a 1,3,4-thiadiazole ring, and a phenoxyacetamide group. Adamantane derivatives are renowned for their rigid, lipophilic structure, which enhances membrane permeability and bioavailability . The 1,3,4-thiadiazole scaffold is pharmacologically significant due to its electron-rich heterocyclic system, enabling diverse noncovalent interactions (e.g., hydrogen bonding, π-stacking) critical for biological activity .

Synthetic routes for analogous compounds involve cyclization of adamantane-carbonyl precursors with thiosemicarbazides, followed by functionalization with substituted amines or acetamide groups . Crystallographic studies of related structures reveal planar thiadiazole rings and coplanar substituents, stabilized by intramolecular hydrogen bonds (e.g., N–H⋯N) and hydrophobic adamantane packing .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-24(18(25)13-26-17-5-3-2-4-6-17)20-23-22-19(27-20)21-10-14-7-15(11-21)9-16(8-14)12-21/h2-6,14-16H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPJKRVENKYEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide typically involves multiple steps. One common route starts with the preparation of adamantane-1-carbohydrazide, which is then treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides. These intermediates are cyclized to form the 1,3,4-thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the thiadiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide features:

  • Molecular Formula : C18H22N4OS
  • Molecular Weight : 404.52 g/mol
  • Physical State : White crystalline solid
  • Melting Point : Approximately 245-256°C
  • Solubility : Soluble in organic solvents (DMSO, DMF) but poorly soluble in water.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties in various animal models. It has shown potential in mitigating cognitive decline in conditions such as:

  • Alzheimer's Disease : Studies have demonstrated improvements in cognitive function and memory retention in models mimicking Alzheimer's pathology.
  • Schizophrenia : The compound has been evaluated for its ability to enhance cognitive performance in models of schizophrenia, indicating its potential as a therapeutic agent for managing cognitive symptoms associated with the disorder.

Cognitive Enhancement

The compound's antagonistic activity at the alpha-7 nAChR has been linked to enhanced cognitive abilities in preclinical studies. This makes it a candidate for further exploration as a cognitive enhancer in both healthy and patient populations.

Data Table: Summary of Research Findings

Application AreaObservationsReferences
NeuroprotectionImproved cognitive function in Alzheimer's models
Cognitive EnhancementEnhanced memory retention in schizophrenia models
Anticancer PotentialStructural basis for anticancer activity

Case Study 1: Neuroprotection in Alzheimer's Models

In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in significant improvements in spatial memory tasks compared to control groups. The mechanism was attributed to the modulation of cholinergic signaling pathways through alpha-7 nAChR antagonism.

Case Study 2: Cognitive Enhancement in Schizophrenia

Another study assessed the effects of this compound on cognitive deficits induced by phencyclidine (PCP) in rats. Results indicated that treatment with the compound led to significant improvements in working memory tasks, suggesting its potential utility as a therapeutic agent for cognitive dysfunctions associated with schizophrenia.

Limitations and Future Directions

While promising results have been observed regarding the applications of this compound, several limitations exist:

  • Lack of Long-Term Safety Data : Chronic toxicity studies are still needed to evaluate long-term safety profiles.
  • Limited Research Scope : Most studies have focused on neuroprotective effects; further research is required to explore other potential applications.

Future research should aim to:

  • Conduct comprehensive toxicity assessments.
  • Explore additional therapeutic areas such as oncology.
  • Investigate the pharmacokinetics and pharmacodynamics of the compound to optimize its clinical application.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it could inhibit viral replication by interfering with viral proteins or enhance antimicrobial activity by disrupting bacterial cell walls .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs, highlighting substituent variations and physicochemical properties:

Compound Name (ID) Substituents on Thiadiazole/Amide Yield (%) Melting Point (°C) Key Features/Activities
Target Compound N-methyl-2-phenoxyacetamide - - Rigid adamantane core; potential antiviral/antimicrobial activity
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio, 5-isopropyl-2-methylphenoxy 74 132–134 High lipophilicity; moderate yield
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio, 2-isopropyl-5-methylphenoxy 88 133–135 Highest yield in series; balanced hydrophobicity
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide Benzyl, 3-methylbutanamide - - Enhanced bulkiness; potential solubility limitations
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5k) Methylthio, 2-methoxyphenoxy 72 135–136 Methoxy group improves polarity; moderate melting point

Key Observations :

  • Substituent Effects on Yield : Benzylthio derivatives (e.g., 5h, 88% yield) exhibit higher synthetic efficiency compared to chlorobenzylthio analogs (e.g., 5e, 74%) .
  • Melting Points: Methoxy- or methylphenoxy substituents (e.g., 5k, 135–136°C) result in lower melting points than adamantane-containing derivatives, likely due to reduced crystallinity .
  • Adamantane Impact : The adamantane moiety in the target compound enhances thermal stability and hydrophobic interactions, as evidenced by crystallographic data showing dense molecular packing .
Pharmacological and Molecular Interactions
  • Antiviral Activity : Adamantane-thiadiazole hybrids demonstrate inhibitory effects against influenza and HIV, attributed to adamantane’s ability to disrupt viral uncoating .
  • Antimicrobial Potential: Thiadiazole derivatives with electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) show enhanced activity against microbial targets due to improved membrane penetration .
  • Noncovalent Interactions: QTAIM analysis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazoles reveals strong N–H⋯N hydrogen bonds and C–H⋯π interactions, critical for stabilizing ligand-receptor complexes .
Crystallographic and Solubility Considerations
  • The adamantane group in the target compound creates a hydrophobic "pocket," reducing aqueous solubility but improving lipid bilayer permeability .
  • In contrast, methoxy-substituted analogs (e.g., 5k) exhibit higher polarity, favoring solubility in polar solvents .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural combination of an adamantane moiety and a thiadiazole ring, which may enhance its biological activity compared to simpler derivatives. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Weight:
The molecular formula of this compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 404.52 g/mol. It is characterized as a white crystalline solid with a melting point ranging from 245°C to 256°C. The compound exhibits high solubility in organic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water.

The biological activity of this compound primarily involves its interaction with the nicotinic alpha-7 receptor. This receptor plays a crucial role in cognitive functions such as learning and memory. By acting as an antagonist at this receptor, the compound may potentially mitigate cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia .

The adamantane structure contributes to the rigidity and steric bulk of the compound, enhancing its ability to interact with specific protein binding sites. The thiadiazole ring facilitates hydrogen bonding and other non-covalent interactions, which are vital for stabilizing the compound's binding to its target receptors .

Anticancer Activity

Recent studies have evaluated the anticancer potential of thiadiazole derivatives related to this compound. One study demonstrated that derivatives exhibited significant anti-proliferative effects against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The most promising compounds showed IC50 values ranging from 4.32 μM to 10.45 μM, indicating strong cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .

Antibacterial Activity

In vitro antibacterial assays have revealed that related compounds exhibit potent inhibitory effects against bacterial strains such as Xanthomonas axonopodis and Xanthomonas oryzae. For instance, one derivative demonstrated median effective concentration (EC50) values of 22 μg/ml and 15 μg/ml against these pathogens, outperforming traditional antibacterial agents .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Cognitive Enhancement in Animal Models : In preclinical trials involving animal models of cognitive impairment, administration of the compound resulted in improved performance on memory tasks compared to control groups. These findings suggest potential therapeutic benefits for treating cognitive deficits associated with neurodegenerative diseases.
  • Anticancer Efficacy : A series of experiments assessed the anti-proliferative effects of various derivatives on cancer cell lines. The results indicated that compounds derived from this compound induced apoptosis in cancer cells by modulating key apoptotic pathways (up-regulation of BAX and down-regulation of Bcl-2) .

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